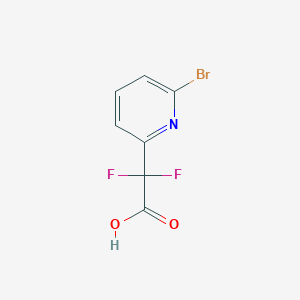

2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid” is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 . The compound is typically stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) .Physical And Chemical Properties Analysis

The compound is a solid and is stored at temperatures between 2-8°C . It has a molecular weight of 216.03 .Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) introduced an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents and catalysts, highlighting the potential of 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid derivatives in green chemistry applications (Feng et al., 2010).

Synthesis of Novel C-Nucleosides

The synthesis of novel C-nucleosides utilizing derivatives of 2-bromopyridine, such as this compound, was demonstrated by Kabat et al. (1988). These compounds, including 6-(β-D-ribofuranosyl)-2-bromopyridine, could serve as precursors for the development of new therapeutic agents (Kabat et al., 1988).

Reactivity with α-Halocarbonyl Compounds

Elliott et al. (1982) investigated the reactions of 6-substituted-2-aminopyridines with bromoacetone and 3-bromo-2-butanone, offering insights into the chemical reactivity and potential for synthesizing imidazo[1,2-a]pyridines, which are important in pharmaceutical chemistry (Elliott et al., 1982).

Copper-Catalyzed N-Formylation of Amines

Li et al. (2018) reported the use of Ethyl bromodifluoroacetate as an N-formylating agent in the copper-catalyzed N-formylation of amines. This process, involving derivatives similar to this compound, underscores the compound's utility in synthesizing a wide array of N-formamides, essential in various organic synthesis applications (Li et al., 2018).

Synthesis of Pseudopeptides

Gouge et al. (2004) utilized 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained via a Reformatsky-type reaction with ethyl bromodifluoroacetate, in the Ugi reaction to prepare various difluorinated pseudopeptides. This research indicates the broader implications of this compound derivatives in the synthesis of biologically active compounds (Gouge et al., 2004).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(6-bromopyridin-2-yl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-5-3-1-2-4(11-5)7(9,10)6(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCPFQKBKNKQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)

![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)

![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)

![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2720736.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)